molecular formula C19H36O3 B14672172 Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate CAS No. 38520-30-8

Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate

Cat. No.: B14672172
CAS No.: 38520-30-8
M. Wt: 312.5 g/mol
InChI Key: CJIHQKTUUVMNSU-MSOLQXFVSA-N
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Description

Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate is a chemical compound with the molecular formula C19H36O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate typically involves the reaction of undecanoic acid with an epoxide precursor. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the oxirane ring. The esterification process is carried out by reacting the carboxylic acid group of undecanoic acid with methanol in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further interact with biological systems.

Comparison with Similar Compounds

Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate can be compared with other similar compounds, such as:

    Methyl 11-(3-pentyl-2-oxiranyl)undecanoate: Similar structure but different stereochemistry.

    Oxiraneundecanoic acid, 3-pentyl-, methyl ester: Similar functional groups but different molecular arrangement.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an ester group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

38520-30-8

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate

InChI

InChI=1S/C19H36O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

CJIHQKTUUVMNSU-MSOLQXFVSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCC1C(O1)CCCCCCCCCCC(=O)OC

Origin of Product

United States

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